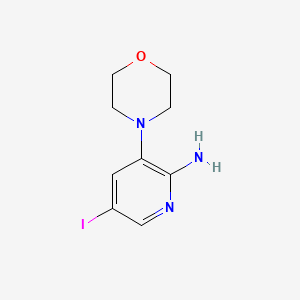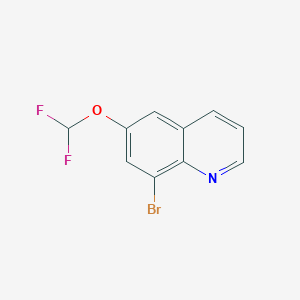
6-Amino-5-(trifluoromethyl)indoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-(trifluoromethyl)indoline-2,3-dione is a compound with the molecular formula C9H5F3N2O2 and a molecular weight of 230.14 g/mol It is a derivative of indoline-2,3-dione, featuring an amino group at the 6th position and a trifluoromethyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(trifluoromethyl)indoline-2,3-dione typically involves the reaction of substituted trifluoromethyl benzaldehyde with hydroxylamine to form an intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions often include the use of methanol as a solvent and sodium methoxide as a base, with the reaction mixture being cooled to -8°C and stirred for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(trifluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Amino-5-(trifluoromethyl)indoline-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-5-(trifluoromethyl)indoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethoxy)isatin: Another indoline-2,3-dione derivative with a trifluoromethoxy group instead of an amino group.
Spiroindole and Spirooxindole Scaffolds: These compounds share a similar indoline core structure but have additional spirocyclic rings fused to the indoline moiety.
Uniqueness
6-Amino-5-(trifluoromethyl)indoline-2,3-dione is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group allows for specific interactions with biological targets .
Properties
Molecular Formula |
C9H5F3N2O2 |
|---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
6-amino-5-(trifluoromethyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-3-6(2-5(4)13)14-8(16)7(3)15/h1-2H,13H2,(H,14,15,16) |
InChI Key |
MESGXXZXRJUVOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1C(F)(F)F)N)NC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


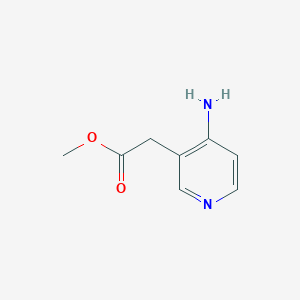
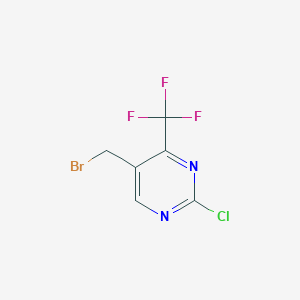

![N-Methylbenzo[b]thiophen-4-amine](/img/structure/B13675125.png)

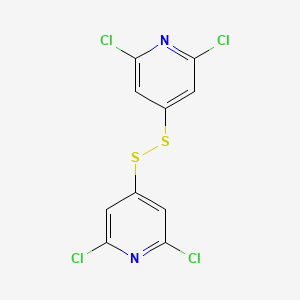

![3-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675161.png)

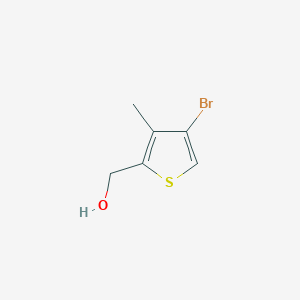
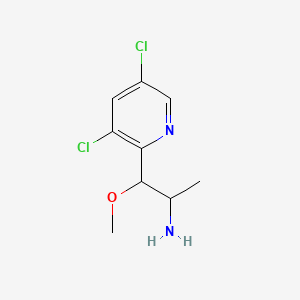
![Ethyl 6-methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13675203.png)
